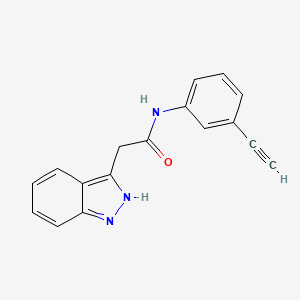![molecular formula C13H9BrN2O B7532613 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile, also known as BPOB, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the TRPC3 channel, which is involved in calcium signaling in cells. BPOB has been used in various studies to investigate the role of TRPC3 in different physiological and pathological processes.
Wirkmechanismus
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile acts as a selective inhibitor of TRPC3 channels by binding to a specific site on the channel protein. It blocks the influx of calcium ions through the channel, which is essential for many cellular processes. This compound has been shown to have a high degree of selectivity for TRPC3 channels over other TRP channels, which makes it a valuable tool for studying the function of these channels in different cell types.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit smooth muscle cell proliferation and migration, which are important processes in cardiovascular diseases such as atherosclerosis. This compound has also been shown to reduce neuronal damage and inflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile has several advantages as a research tool. It is a potent and selective inhibitor of TRPC3 channels, which allows for the specific investigation of the function of these channels in different cell types. This compound has also been shown to have low toxicity and good stability, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for research using 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile. One area of interest is the role of TRPC3 channels in the development and progression of cardiovascular diseases, such as hypertension and heart failure. This compound could be used to investigate the potential therapeutic benefits of targeting TRPC3 channels in these conditions. Another area of interest is the role of TRPC3 channels in neuronal function and neurodegenerative diseases. This compound could be used to investigate the potential of TRPC3 inhibition as a therapeutic strategy for these conditions. Additionally, further studies could investigate the potential of this compound as a tool for cancer therapy, either alone or in combination with other treatments.
Synthesemethoden
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of several intermediates, which are then coupled to form the final product. The reaction conditions and purification methods used in the synthesis have been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile has been extensively used in scientific research to study the function of TRPC3 channels in different cellular processes. It has been shown to inhibit TRPC3-mediated calcium influx in various cell types, including smooth muscle cells, neurons, and immune cells. This compound has also been used to investigate the role of TRPC3 channels in cardiovascular diseases, neurodegenerative disorders, and cancer.
Eigenschaften
IUPAC Name |
4-[(2-bromopyridin-3-yl)oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-13-12(2-1-7-16-13)17-9-11-5-3-10(8-15)4-6-11/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDSNOCJBWYKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7532580.png)
![4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)
